molecular formula C16H20N2OSi B072618 N-Trimethylsilyl-N,N'-diphenylurea CAS No. 1154-84-3

N-Trimethylsilyl-N,N'-diphenylurea

Cat. No. B072618
CAS RN: 1154-84-3
M. Wt: 284.43 g/mol
InChI Key: OUYBHCPCSNUQHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Trimethylsilyl-N,N’-diphenylurea involves the use of aminosilane in n-pentane, to which phenylisocyanate is added dropwise through a syringe . The solution is then stirred overnight at room temperature, and volatiles are removed in vacuo .


Molecular Structure Analysis

The molecular structure of N-Trimethylsilyl-N,N’-diphenylurea consists of a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .

Scientific Research Applications

  • Copper(II)-Catalyzed Reactions for Synthesizing N-Acylureas and Amides : Cu(II)-catalyzed reactions of α-keto thioesters with trimethylsilyl azide yield N-acylureas through C-C and C-S bond cleavages. This process is significant for the practical synthesis of N-acylureas and amides, demonstrating the utility of N-Trimethylsilyl-N,N'-diphenylurea in organic synthesis and pharmacology (Maity, Naskar, & Das, 2018).

  • Synthesis of Polyureas in Biomedical Applications : New polycondensation reactions of active diphenyl carbonates and carbamates with diamines have been developed for synthesizing high-molecular-weight polyureas. N,N′-bis(trimethylsilylated) diamines are used in these reactions, leading to bioanalogous polymers with potential in biomedical applications (Katsarava et al., 1993).

  • Insertion Reactions in Organometallic Chemistry : N-Trimethylsilyl(diphenylmethylene)amine reacts with isocyanates and isothiocyanates, involving selective cleavage of the Si–N bond. These reactions are significant in the study of organometallic compounds and the understanding of insertion reactions (Matsuda, Itoh, & Ishii, 1972).

  • Gas Chromatography and Mass Spectrometry : Trimethylsilyl derivatives, including N-Trimethylsilyl-N,N'-diphenylurea, are used in the analysis of compounds like diphenylpropanoids in nutmeg. This demonstrates its role in enhancing the separation and identification of complex organic compounds (Harvey, 1975).

  • Role in Somatic Embryogenesis in Citrus : Diphenylurea derivatives, including N-Trimethylsilyl-N,N'-diphenylurea, stimulate somatic embryogenesis in Citrus species, highlighting its potential in agricultural biotechnology (Carra, Pasquale, Ricci, & Carimi, 2006).

  • Catalytic Behavior in Organic Synthesis : Trimethylsilyl iodide, a compound related to N-Trimethylsilyl-N,N'-diphenylurea, demonstrates catalytic behavior in organic synthesis, indicating the broader relevance of trimethylsilyl compounds in chemical reactions (Detty, 1980).

  • Controlled Polymerization of Amino Acid N-Carboxyanhydrides : N-Trimethylsilyl amines are used to mediate controlled ring-opening polymerization of amino acid N-carboxyanhydrides. This application is crucial in the field of polymer chemistry and material science (Lu & Cheng, 2008).

properties

IUPAC Name

1,3-diphenyl-1-trimethylsilylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OSi/c1-20(2,3)18(15-12-8-5-9-13-15)16(19)17-14-10-6-4-7-11-14/h4-13H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYBHCPCSNUQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061571
Record name N-Trimethylsilyl-N,N'-diphenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trimethylsilyl-N,N'-diphenylurea

CAS RN

1154-84-3
Record name N,N′-Diphenyl-N-(trimethylsilyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N'-diphenyl-N-(trimethylsilyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N'-diphenyl-N-(trimethylsilyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Trimethylsilyl-N,N'-diphenylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diphenyl-1-(trimethylsilyl)urea
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JF Klebe - Journal of the American Chemical Society, 1964 - ACS Publications
The silylamine-amine exchange reaction introduced by Larsson and Smith1 has found extensive use in the preparation of silyl-substituted amines, 2 amides, lactams, carbamates, and …
Number of citations: 55 pubs.acs.org
KU Ingold, JR Morton - Journal of the American Chemical Society, 1964 - ACS Publications
JA McMillan, MS Matheson, and B. Smaller, J. Chem. Phys., 33, 609 (1960). 6 LH Piette, G. Bulow, and K. Loeffler, pre-print of paper presented to the Division of PetroleumChemistry, …
Number of citations: 102 pubs.acs.org
ET Apasov, AV Kalinin, SL Ioffe… - Russian chemical bulletin, 1993 - Springer
β-Nitrosubstituted trimethylsilylated alcohols RCH 2 -O-SiMe 3 [R=N(NO 2 )Me, C(NO 2 )Me 2 , C(NO 2 ) 2 Me, C(NO 2 ) 3 ] have been studied. It has been shown that the trimethylsiloxy …
Number of citations: 2 link.springer.com
DF Zinkel, MB Lathrop, LC Zank - Journal of Chromatographic …, 1968 - academic.oup.com
Trimethylsilyl esters of resin and fatty acids and trimethylsilyl ethers of the corresponding alcohols can be prepared readily and quantitatively using hexamethyldisilazane and …
Number of citations: 24 academic.oup.com
EN Khodot, IM Petrova, OV Anikin, IE Chlenov - Russian chemical bulletin, 1995 - Springer
The possibilities for stabilization of compounds with the AB-NO 2 fragment, where A is an atom containing a lone electron pair, were examined. It was shown thatN-methyl-O-2,4-dinitro- …
Number of citations: 1 link.springer.com
IL Fedushkin, VI Nevodchikov, MN Bochkarev - Russian chemical bulletin, 1995 - Springer
Complexes of a rare-earth element containing only one radical-anion ligand have been synthesized and isolated in pure states for the first time. The LaI 2 (bpy)(THF) 3 complex has …
Number of citations: 3 link.springer.com
AV Kalinin, ET Apasov, SV Bugaeva, SL Ioffe… - Bulletin of the Academy …, 1983 - Springer
Conclusions General methods were developed for the silylation of functionally substituted hydrazines and a number of trimethylsilyl derivatives of these compounds were obtained. …
Number of citations: 3 link.springer.com

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